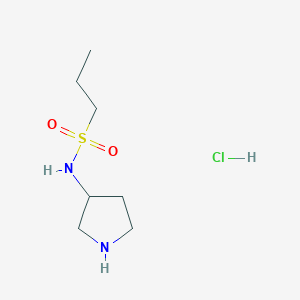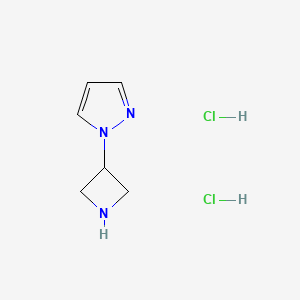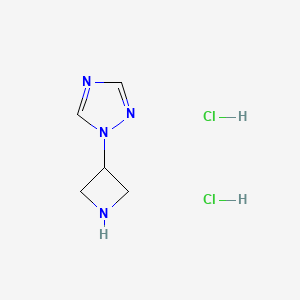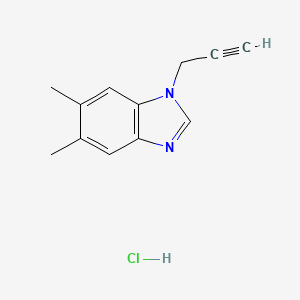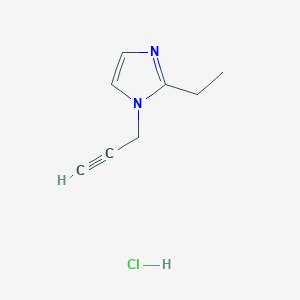
3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride
Übersicht
Beschreibung
“3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” is a compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a study on the synthesis of 5-Bromo-1-decyl-2,3-dihydro-1H-indolin-2-one was conducted . The compound was synthesized without isolating the intermediate hydrazone by the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For instance, the dihydroindolone unit in 5-Bromo-1-decyl-2,3-dihydro-1H-indolin-2-one is slightly twisted . The polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 1,3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Drug Development and Synthesis
This compound is a valuable intermediate in the synthesis of complex molecules for pharmaceutical applications. Its indole core is a prevalent structure in many natural products and drugs, making it a significant building block for medicinal chemistry. The presence of amino and bromo substituents allows for further functionalization, leading to the development of novel therapeutic agents .
Cancer Research
Indole derivatives, including this compound, have shown promise in cancer research due to their potential cytotoxic properties. They can be used to synthesize compounds that target specific pathways in cancer cells, contributing to the development of targeted cancer therapies .
Antimicrobial Agents
The structural features of this compound suggest its use in creating antimicrobial agents. The indole ring system has been associated with biological activity against various microbes, and the additional substituents could enhance this property, leading to new treatments for bacterial and viral infections .
Neurological Disorders
Research indicates that indole derivatives can play a role in treating neurological disorders. This compound could be used to synthesize molecules that interact with neural receptors or enzymes, offering potential treatments for conditions like Alzheimer’s disease and Parkinson’s disease .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be utilized to create pesticides or herbicides. Its bromine atom allows for reactions that can lead to compounds with specific modes of action against pests and weeds, improving crop protection strategies .
Material Science
The indole core of this compound can be incorporated into materials for electronic or photonic applications. Its electronic properties can be tuned for use in organic semiconductors, light-emitting diodes (LEDs), or photovoltaic cells .
Analytical Chemistry
As a standard or reference compound, “3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride” can be used in analytical methods to identify or quantify similar structures in complex mixtures, aiding in the quality control of pharmaceuticals .
Environmental Science
Indole derivatives can be explored for their role in environmental remediation. This compound might be used to synthesize molecules that can degrade or transform pollutants, contributing to the cleanup of contaminated sites .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-5-bromo-1-methyl-3H-indol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O.ClH/c1-12-7-3-2-5(10)4-6(7)8(11)9(12)13;/h2-4,8H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQWALAEWKUUGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
CAS RN |
1266685-37-3 | |
| Record name | 3-amino-5-bromo-1-methyl-2,3-dihydro-1H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



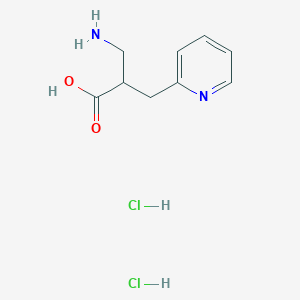


![Tert-butyl 3-[(propan-2-yl)amino]propanoate hydrochloride](/img/structure/B1522908.png)
![1-[(1-Aminopropan-2-yl)sulfanyl]-4-bromobenzene hydrochloride](/img/structure/B1522909.png)
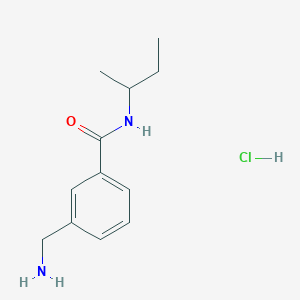
![4-[(4-Methylcyclohexyl)oxy]piperidine hydrochloride](/img/structure/B1522912.png)
